Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide

Description

Chemical Structure and Nomenclature

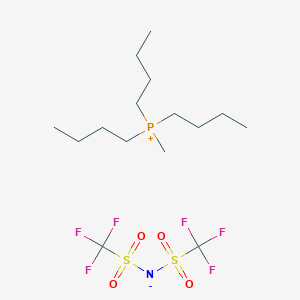

Tributylmethylphosphonium bis(trifluoromethanesulfonyl)imide possesses the molecular formula C15H30F6NO4PS2 with a molecular weight of 497.49 grams per mole. The compound consists of a quaternary phosphonium cation containing three butyl chains and one methyl group attached to a central phosphorus atom, paired with a bis(trifluoromethanesulfonyl)imide anion. The systematic name follows International Union of Pure and Applied Chemistry nomenclature as bis(trifluoromethylsulfonyl)azanide;tributyl(methyl)phosphanium, reflecting the ionic nature of the compound. The chemical structure demonstrates asymmetric cation design, which is crucial for preventing crystallization and maintaining liquid state properties at ambient temperatures.

The bis(trifluoromethanesulfonyl)imide anion, also known as triflimide, exhibits a unique molecular geometry that significantly influences the compound's physical properties. This anion can adopt both cis and trans conformations, with the trans configuration being thermodynamically favored due to enhanced charge delocalization through π→d interactions. The phosphonium cation structure incorporates three identical butyl chains and one methyl group, creating an asymmetric environment that disrupts crystalline packing and contributes to the compound's ionic liquid characteristics. The Chemical Abstracts Service registry number 324575-10-2 provides unambiguous identification for this specific ionic liquid formulation.

Historical Development of Phosphonium-based Ionic Liquids

The development of phosphonium-based ionic liquids traces back to the 1970s when Parshall's group first reported stannate and germanate phosphonium salts for catalytic applications. These early investigations laid the groundwork for understanding how phosphorus-centered cations could serve as alternatives to traditional nitrogen-based ionic liquid systems. In the 1980s, Knifton and colleagues expanded this research by examining molten phosphonium bromide salts, demonstrating the viability of phosphonium cations in high-temperature ionic environments. The commercial breakthrough occurred in 1990 when Cytec Industries began large-scale production of trialkylphosphine derivatives, particularly tributylphosphine, making phosphonium-based ionic liquids economically feasible for widespread research and industrial applications.

The specific development of bis(trifluoromethanesulfonyl)imide-containing ionic liquids emerged from the recognition that anion selection dramatically influences ionic liquid properties. Bonhote and colleagues introduced the bis(trifluoromethanesulfonyl)imide anion in 1996, revolutionizing ionic liquid chemistry by providing enhanced electrochemical stability and reduced viscosity compared to earlier anion systems. This development enabled researchers to explore broader ranges of cation structures, including the systematic investigation of phosphonium-based systems that ultimately led to this compound. The asymmetric quaternary phosphonium design philosophy gained prominence as researchers recognized that structural asymmetry prevents crystallization while maintaining desirable ionic liquid properties.

Classification within the Ionic Liquid Family

Ionic liquids are defined as salts that remain liquid at temperatures below 100 degrees Celsius, consisting entirely of ionic species rather than neutral molecules. This compound belongs to the family of room-temperature ionic liquids, which maintain liquid state properties under ambient conditions. Within the broader ionic liquid classification system, this compound represents a quaternary phosphonium ionic liquid, distinguished from more common imidazolium, pyrrolidinium, and pyridinium-based systems by its phosphorus-centered cation.

The bis(trifluoromethanesulfonyl)imide anion classifies this compound within the perfluorinated ionic liquid subfamily, characterized by exceptional chemical stability and electrochemical windows exceeding 4 volts. Phosphonium-based ionic liquids demonstrate distinct advantages over nitrogen-based alternatives, including enhanced thermal stability, improved alkaline resistance, and superior ionic conductivity under specific conditions. The compound's melting point of 16 degrees Celsius positions it as a low-melting ionic liquid, though not technically a room-temperature ionic liquid due to its crystallization behavior above ambient temperature.

| Property | Value | Classification Impact |

|---|---|---|

| Melting Point | 16°C | Low-melting ionic liquid |

| Cation Type | Quaternary phosphonium | Phosphonium-based ionic liquid |

| Anion Type | Bis(trifluoromethanesulfonyl)imide | Perfluorinated ionic liquid |

| Molecular Weight | 497.49 g/mol | Medium molecular weight ionic liquid |

Significance in Academic Research and Industrial Applications

This compound serves multiple critical roles in contemporary electrochemical research, particularly in lithium-ion battery applications where it functions as an effective electrolyte component. Research investigations have demonstrated that this ionic liquid enhances energy efficiency and stability in battery systems while providing superior electrochemical windows compared to conventional organic electrolytes. The compound's unique combination of high ionic conductivity and thermal stability makes it particularly valuable for advanced energy storage applications requiring operation under demanding conditions.

In green chemistry applications, this ionic liquid serves as an environmentally friendly solvent alternative, reducing dependence on volatile organic compounds in industrial processes. Catalytic applications represent another significant research area, where the compound functions as both reaction medium and catalyst, improving reaction rates and yields in pharmaceutical synthesis. The development of ion-conducting membranes for fuel cell applications has benefited substantially from incorporating this ionic liquid, resulting in improved performance and operational longevity. Separation technology applications, particularly liquid-liquid extraction processes, utilize the compound's unique solvation properties to efficiently separate valuable compounds in chemical manufacturing.

Academic research has focused extensively on understanding structure-property relationships in phosphonium-based ionic liquids, with this compound serving as a model compound for investigating ionic interactions and transport phenomena. The compound's role in developing polymer electrolytes has garnered significant attention, particularly for solid-state battery applications where ionic conductivity and mechanical properties must be carefully balanced. Recent studies have demonstrated that phosphonium-based polymer ionic liquids incorporating this compound exhibit superior conductivity compared to nitrogen-based alternatives, with values reaching 22 × 10⁻³ S cm⁻¹ when normalized by glass transition temperature.

Theoretical Framework for Ionic Liquid Chemistry

The theoretical understanding of this compound behavior relies on fundamental principles governing ionic liquid structure and dynamics. Electrostatic interactions between the phosphonium cation and bis(trifluoromethanesulfonyl)imide anion determine the compound's physical properties, with Coulombic forces providing the primary stabilization mechanism. The asymmetric cation structure disrupts regular packing arrangements, preventing crystallization and maintaining liquid-state properties across a broad temperature range.

Charge delocalization within the bis(trifluoromethanesulfonyl)imide anion contributes significantly to the compound's stability and transport properties. The anion's ability to distribute negative charge across multiple electronegative centers reduces the strength of cation-anion interactions, facilitating ionic mobility and enhanced conductivity. Hydrogen bonding interactions between the cation and anion, while weaker than in traditional protic solvents, play crucial roles in determining solution structure and dynamics. The formation of contact ion pairs versus separated ion pairs depends on the local environment and influences the compound's ionic conductivity and electrochemical behavior.

Transport theory for ionic liquids incorporates concepts from both molecular dynamics and continuum mechanics, recognizing that ionic motion occurs through a combination of vehicular transport and structural rearrangement. The Nernst-Einstein equation provides a framework for relating ionic conductivity to individual ion diffusion coefficients, though deviations from ideal behavior require consideration of ion association and correlation effects. Viscosity-conductivity relationships follow modified Walden rule behavior, with phosphonium-based ionic liquids typically exhibiting better ionic conductivity compared to nitrogen-based systems at equivalent viscosities.

| Theoretical Parameter | Value/Relationship | Significance |

|---|---|---|

| Electrochemical Window | >4 V | Enables high-voltage applications |

| Glass Transition Temperature | Variable with molecular weight | Determines operational temperature range |

| Ionic Conductivity | 22 × 10⁻³ S cm⁻¹ (normalized) | Superior to nitrogen-based systems |

| Walden Product | Enhanced for phosphonium systems | Indicates improved ion mobility |

Properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;tributyl(methyl)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30P.C2F6NO4S2/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-13H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJPDLBMZLGTDRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](C)(CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30F6NO4PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659835 | |

| Record name | Tributyl(methyl)phosphanium bis(trifluoromethanesulfonyl)azanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324575-10-2 | |

| Record name | Tributyl(methyl)phosphanium bis(trifluoromethanesulfonyl)azanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation of Tributylmethylphosphonium Cation

Step 1 : React tributylphosphine with methyl iodide in a suitable solvent (e.g., dichloromethane) to form tributylmethylphosphonium iodide.

$$

\text{P(C}4\text{H}9\text{)}3 + \text{CH}3\text{I} \rightarrow \text{(C}4\text{H}9\text{)}3\text{PCH}3\text{I}

$$Step 2 : Convert the iodide salt to a more reactive form, such as a chloride or bromide, if necessary.

Preparation of Bis(trifluoromethanesulfonyl)imide Anion

Step 1 : Synthesize bis(trifluoromethanesulfonyl)imide through the reaction of trifluoromethanesulfonyl chloride with ammonia and subsequent treatment with an alkali metal salt.

$$

2\text{CF}3\text{SO}2\text{Cl} + 2\text{NH}3 \rightarrow \text{CF}3\text{SO}2\text{N}(\text{SO}2\text{CF}_3)\text{H} + 2\text{HCl}

$$$$

\text{CF}3\text{SO}2\text{N}(\text{SO}2\text{CF}3)\text{H} + \text{LiOH} \rightarrow \text{Li}^+[\text{N}(\text{SO}2\text{CF}3)2]^- + \text{H}2\text{O}

$$

Metathesis Reaction

Step 1 : Perform a metathesis reaction between the tributylmethylphosphonium cation and the bis(trifluoromethanesulfonyl)imide anion in a suitable solvent.

$$

(\text{C}4\text{H}9)3\text{PCH}3\text{Cl} + \text{Li}^+[\text{N}(\text{SO}2\text{CF}3)2]^- \rightarrow (\text{C}4\text{H}9)3\text{PCH}3^+[\text{N}(\text{SO}2\text{CF}3)2]^- + \text{LiCl}

$$

Analysis and Purification

The synthesized this compound can be analyzed using various techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity. Purification methods may include recrystallization or chromatography.

Data and Research Findings

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C15H30F6NO4PS2 | Synthesis and NMR |

| Molecular Weight | 497.49 g/mol | Calculated from Formula |

| Purity | >98.0% | Titrative Analysis |

Table 1: Physical and Chemical Properties of this compound

Given the lack of specific literature on the preparation of this compound, the above synthesis route is a generalized approach based on common methods for similar compounds. Further research and optimization may be necessary to achieve high yields and purity.

Chemical Reactions Analysis

Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the phosphonium group.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although detailed reaction mechanisms are less commonly documented.

Complex Formation: It can form complexes with various metal ions, which can be useful in catalysis and other applications.

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Electrolytes in Energy Storage

Overview : One of the primary applications of tributylmethylphosphonium bis(trifluoromethanesulfonyl)imide is as an electrolyte in energy storage systems, particularly lithium-ion batteries. Its high ionic conductivity and thermal stability make it an ideal candidate for enhancing battery performance.

Key Findings :

- Conductivity : The compound exhibits excellent ionic conductivity, which is crucial for efficient charge transport in batteries.

- Stability : It maintains thermal stability under various operating conditions, which is essential for the longevity of battery systems.

Case Study : Research by Zhang et al. (2021) demonstrated that the incorporation of this ionic liquid into battery electrolytes significantly improved the electrochemical performance, leading to higher energy density and cycle stability .

Green Solvents

Overview : this compound serves as a green solvent alternative in chemical reactions, reducing reliance on traditional organic solvents that are often harmful to the environment.

Key Findings :

- Environmental Impact : Its use minimizes volatile organic compound (VOC) emissions during chemical processes.

- Efficiency : The ionic liquid facilitates various chemical reactions by providing a medium that enhances solubility and reaction rates.

Data Table 1: Comparison of Solvent Properties

| Property | Traditional Solvents | This compound |

|---|---|---|

| Toxicity | High | Low |

| Boiling Point | Variable | Stable at elevated temperatures |

| Solubility Range | Limited | Wide range for polar and non-polar compounds |

Catalysis

Overview : This compound acts as a catalyst in various organic reactions, enhancing reaction rates and yields, particularly in pharmaceutical synthesis.

Key Findings :

- Catalytic Activity : It has been shown to improve the efficiency of several reactions, including esterification and alkylation processes.

- Selectivity : The ionic liquid often provides higher selectivity for desired products compared to traditional catalysts.

Ion-Conducting Membranes

Overview : this compound is utilized in the development of ion-conducting membranes for fuel cells, contributing to their overall performance.

Key Findings :

- Membrane Performance : Incorporation into membrane materials enhances proton conductivity and reduces crossover effects.

- Longevity : The stability of the ionic liquid contributes to longer operational lifetimes for fuel cells.

Separation Technologies

Overview : The compound is employed in separation processes such as liquid-liquid extraction, which is vital in chemical manufacturing for isolating valuable compounds.

Key Findings :

- Efficiency in Extraction : Its unique properties allow for selective extraction of target molecules from complex mixtures.

- Reusability : The ionic liquid can be recycled multiple times without significant loss of efficiency.

Mechanism of Action

The mechanism of action of Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide involves its interaction with molecular targets through its phosphonium group. This interaction can lead to the formation of stable complexes with metal ions, which can then participate in various catalytic processes. The pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tributylmethylphosphonium TFSI is compared below with structurally analogous ionic liquids, focusing on molecular characteristics, physicochemical properties, and applications.

Table 1: Key Properties of Tributylmethylphosphonium TFSI and Analogous Compounds

*Estimated based on molecular formula.

Key Comparisons

Cation Class and Thermal Stability

- Phosphonium vs. Ammonium : Phosphonium-based ILs (e.g., Tributylmethylphosphonium TFSI) exhibit higher thermal stability compared to ammonium analogs (e.g., Tributylmethylammonium TFSI) due to stronger P–C bonds .

- Cyclic vs. Acyclic Cations : Pyrrolidinium ILs (e.g., N-Methyl-N-propylpyrrolidinium TFSI) have lower glass transition temperatures (-30°C) compared to phosphonium ILs (16°C), making them suitable for low-temperature applications .

Conductivity

- Tributylmethylphosphonium TFSI (0.98 mS/cm) has lower conductivity than pyrrolidinium ILs (~3.5 mS/cm) due to the bulkier phosphonium cation reducing ion mobility .

Hydrophobicity ILs with longer alkyl chains (e.g., Trioctylmethylphosphonium TFSI) are more hydrophobic than Tributylmethylphosphonium TFSI, expanding their utility in non-aqueous systems .

Synthetic Routes

- Phosphonium ILs are typically synthesized via anion exchange , while ammonium ILs often use quaternization or metathesis reactions .

Research Findings

- Electrochemical Performance : Tributylmethylphosphonium TFSI’s moderate conductivity limits its use in high-performance batteries, where pyrrolidinium ILs (e.g., PYR13TFSI) are preferred for their higher ionic mobility .

- Thermal Behavior : Phosphonium ILs decompose at temperatures >300°C, outperforming ammonium analogs (<250°C) in high-temperature applications .

Biological Activity

Tributylmethylphosphonium bis(trifluoromethanesulfonyl)imide (TBMP-BTFSI) is a phosphonium-based ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including biomedicine and environmental science. This article reviews the biological activity of TBMP-BTFSI, summarizing research findings, case studies, and relevant data.

Overview of TBMP-BTFSI

TBMP-BTFSI is characterized by its high thermal stability, low volatility, and ionic nature, which contribute to its diverse applications. The compound's structure includes a tributylmethylphosphonium cation and a bis(trifluoromethanesulfonyl)imide anion, which enhances its solubility in various solvents and its ability to interact with biological systems.

Antimicrobial Properties

Research indicates that TBMP-BTFSI exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for TBMP-BTFSI were found to be lower than those of many conventional antimicrobial agents, suggesting its potential as a novel antimicrobial agent in pharmaceutical applications .

Table 1: Antimicrobial Activity of TBMP-BTFSI

| Bacterial Strain | MIC (µM) |

|---|---|

| Escherichia coli | 125 |

| Staphylococcus aureus | 100 |

| Pseudomonas aeruginosa | 150 |

Cytotoxicity Studies

Cytotoxicity assessments using human cell lines have shown that TBMP-BTFSI has a dose-dependent effect on cell viability. In particular, studies on HeLa cells indicated that at concentrations above 500 µM, significant cytotoxic effects were observed. However, lower concentrations demonstrated minimal toxicity, suggesting a potential therapeutic window for its use in drug formulations .

Table 2: Cytotoxicity of TBMP-BTFSI on HeLa Cells

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 100 | 95 |

| 500 | 70 |

| 1000 | 40 |

Ecotoxicity Evaluations

The ecotoxicological impact of TBMP-BTFSI has been evaluated through interspecies studies. Results indicated that while the compound is toxic to certain aquatic organisms, it exhibits lower toxicity compared to other ionic liquids. For instance, the LC50 values for Daphnia magna were found to be significantly higher than those for traditional ionic liquids, indicating a reduced environmental impact .

Table 3: Ecotoxicity of TBMP-BTFSI

| Organism | LC50 (µM) |

|---|---|

| Daphnia magna | >1000 |

| Scenedesmus obliquus | 800 |

The biological activity of TBMP-BTFSI is attributed to several mechanisms:

- Membrane Disruption : The cationic nature of TBMP may lead to interactions with microbial membranes, causing disruption and cell lysis.

- Inhibition of Enzymatic Activity : Studies suggest that TBMP-BTFSI can inhibit key enzymes involved in metabolic pathways in bacteria.

- Induction of Stress Responses : Exposure to TBMP-BTFSI may trigger stress responses in cells, leading to alterations in gene expression related to drug resistance .

Case Studies

- Antibacterial Efficacy Against Multidrug-Resistant Strains : A recent study demonstrated that TBMP-BTFSI effectively inhibited the growth of multidrug-resistant Staphylococcus aureus, showcasing its potential as an alternative treatment option in the face of rising antibiotic resistance .

- Cell Viability in Cancer Research : In vitro studies conducted on various cancer cell lines revealed that TBMP-BTFSI can selectively induce apoptosis in cancer cells while sparing normal cells at lower concentrations. This selectivity is crucial for developing targeted therapies .

Q & A

Q. What are the recommended methods for synthesizing Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide, and how is purity validated?

The compound is synthesized via metathesis reactions. For example, tributylmethylphosphonium chloride ([P₄₄₄₁]Cl) is reacted with lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) in a polar solvent like water or acetonitrile. The reaction proceeds as:

Purity is validated using ¹H NMR to confirm structural integrity and ion chromatography (IC) to ensure the absence of halide contaminants (e.g., Cl⁻ residues) .

Q. What key physicochemical properties should be characterized for this compound in energy storage applications?

Critical properties include:

- Ionic conductivity : Measure via impedance spectroscopy (e.g., 0.98 mS/cm at 20°C for analogous ILs) .

- Thermal stability : Analyze using thermogravimetric analysis (TGA) under inert/oxidative atmospheres. Degradation onset temperatures can exceed 300°C for similar phosphonium-based ILs .

- Viscosity and density : Use rheometry and pycnometry (e.g., density ~1.26 g/cm³) .

Q. How does the compound’s thermal stability compare to imidazolium- or pyrrolidinium-based ILs?

Phosphonium-based ILs like this compound generally exhibit superior thermal stability due to stronger cation-anion interactions. For instance, imidazolium ILs (e.g., [C₁C₄Im][NTf₂]) degrade at ~350°C, while phosphonium ILs may resist decomposition up to 400°C under nitrogen .

Advanced Research Questions

Q. How can contradictory thermal data (e.g., melting points reported as 65°C vs. 80°C) be resolved?

Discrepancies in melting points (e.g., 65°C vs. 80°C ) may arise from differences in purity, polymorphic forms, or measurement techniques. To resolve:

- Perform differential scanning calorimetry (DSC) at controlled heating rates (e.g., 5°C/min under N₂).

- Validate purity via elemental analysis or mass spectrometry to rule out impurities affecting phase transitions .

Q. What experimental strategies optimize electrochemical performance in lithium-ion battery electrolytes?

- Additive incorporation : Blend with LiNTf₂ (e.g., 0.5–1.0 M) to enhance ionic conductivity (e.g., up to 2.75 × 10⁻³ Ω⁻¹ cm⁻¹ at 30°C in sulfolane) and thermal stability .

- Solvent selection : Combine with low-viscosity solvents (e.g., sulfolane or acetonitrile) to reduce electrolyte viscosity and improve Li⁺ mobility .

- Electrochemical stability : Test via cyclic voltammetry (CV) to confirm a wide electrochemical window (>5 V vs. Li/Li⁺) .

Q. How does cation structure (e.g., tributylmethylphosphonium vs. tetraalkylammonium) influence ionic liquid behavior?

Phosphonium cations (vs. ammonium) typically offer:

- Higher thermal stability : Due to stronger P⁺–anion interactions.

- Lower viscosity : Phosphonium ILs often have reduced viscosity (e.g., 129 cP vs. 444 cP for ammonium analogs) .

- Superior electrochemical stability : Phosphonium cations resist oxidation at higher potentials, critical for high-voltage batteries .

Q. What safety protocols are essential for handling this compound in synthetic workflows?

- Hazard mitigation : Use PPE (gloves, goggles) and handle under inert atmosphere (N₂/Ar) due to hygroscopicity and potential irritation (Xi hazard code) .

- Thermal risk management : Avoid temperatures exceeding 200°C during synthesis to prevent decomposition and HF release .

Methodological Notes

- Thermal analysis : Conduct TGA in both N₂ and air to assess oxidative vs. pyrolytic degradation pathways .

- Electrochemical testing : Use symmetric Li/IL/Li cells to evaluate interfacial stability and Li dendrite suppression .

- Synthesis optimization : Employ Schlenk-line techniques to exclude moisture and oxygen during metathesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.